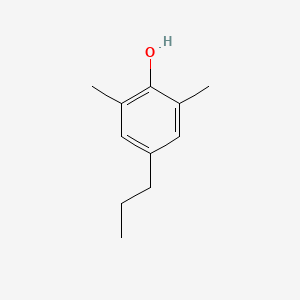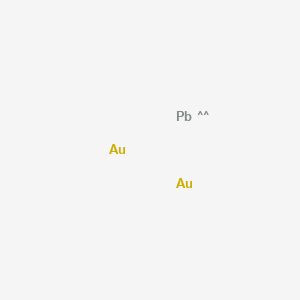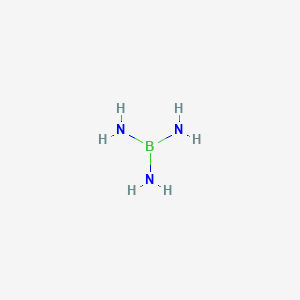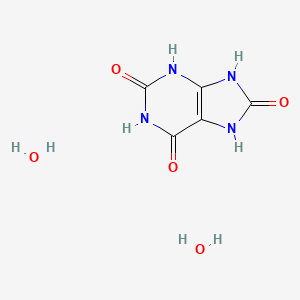
Uric acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uric acid dihydrate is a crystalline form of uric acid, a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C₅H₄N₄O₃·2H₂O. It is a common biomineral found in human kidney stones and is known for its role in various biological and pathological processes .
準備方法
Synthetic Routes and Reaction Conditions: Uric acid dihydrate can be synthesized in the laboratory by dissolving uric acid in boiling distilled water and allowing it to crystallize under controlled conditions. The crystallization process is influenced by factors such as pH, temperature, and the presence of other ions .
Industrial Production Methods: Industrial production of this compound is not common due to its specific applications in research and medicine. it can be prepared using high-purity uric acid and controlled crystallization techniques to ensure the formation of the dihydrate form .
化学反応の分析
Types of Reactions: Uric acid dihydrate undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by the enzyme uricase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Uric acid can participate in substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed:
Allantoin: Formed from the oxidation of uric acid.
Urate Salts: Formed in the presence of bases
科学的研究の応用
Uric acid dihydrate has several scientific research applications, including:
作用機序
The mechanism of action of uric acid dihydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Uric acid acts as a strong reducing agent and antioxidant, protecting cells from oxidative damage.
Enzymatic Reactions: Uric acid is metabolized by the enzyme xanthine oxidase, which converts it to allantoin.
Inflammatory Pathways: Uric acid can activate inflammatory signaling pathways through direct contact with immune cell receptors and internalization by immune cells.
類似化合物との比較
Anhydrous Uric Acid: The anhydrous form of uric acid, which lacks water molecules in its crystal structure.
Uric Acid Monohydrate: A rare form of uric acid that contains one water molecule per uric acid molecule.
Uniqueness: Uric acid dihydrate is unique due to its specific crystallization conditions and its role in the formation of kidney stones. It is more stable under certain physiological conditions compared to its anhydrous and monohydrate counterparts .
特性
CAS番号 |
18276-10-3 |
|---|---|
分子式 |
C5H8N4O5 |
分子量 |
204.14 g/mol |
IUPAC名 |
7,9-dihydro-3H-purine-2,6,8-trione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);2*1H2 |
InChIキー |
OSFNTBWKQRIPCR-UHFFFAOYSA-N |
正規SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



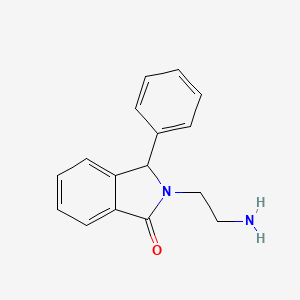
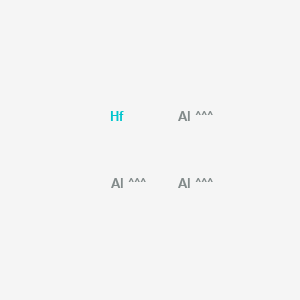
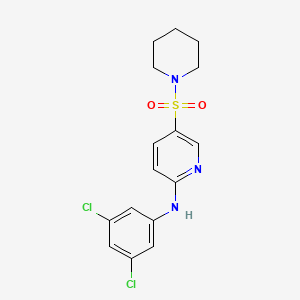
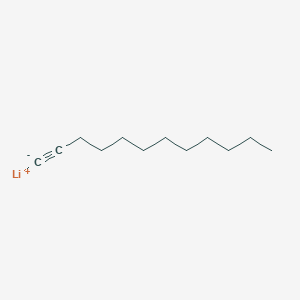
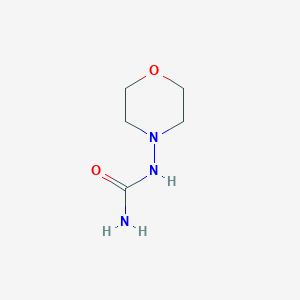
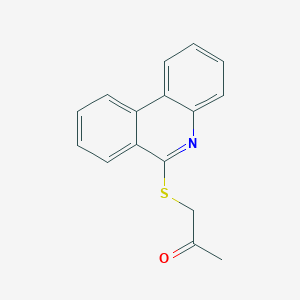
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

